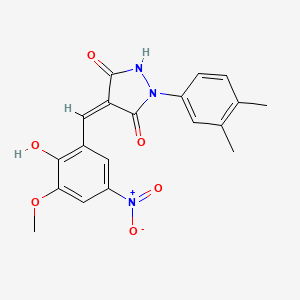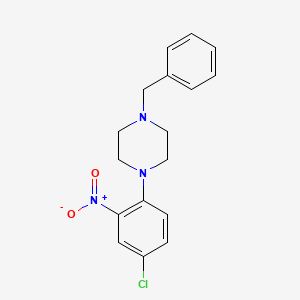
N-(2-isopropylphenyl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropylphenyl)-2,2-diphenylacetamide, commonly known as "propacetamol," is a non-opioid analgesic drug used for the treatment of mild to moderate pain. Propacetamol is a prodrug of paracetamol, which is metabolized in the body to produce the active compound. Propacetamol has gained popularity over the years due to its ability to provide pain relief without the risk of addiction or dependence.
Wirkmechanismus
Propacetamol is a prodrug of paracetamol, which is metabolized in the liver to produce the active compound. Paracetamol works by inhibiting the production of prostaglandins, which are involved in the perception of pain and inflammation. Paracetamol also acts on the central nervous system to reduce the perception of pain.
Biochemical and Physiological Effects:
Propacetamol has been shown to have a rapid onset of action, with peak plasma concentrations reached within 15-30 minutes of administration. The drug is metabolized in the liver and excreted in the urine. Propacetamol has been shown to have a low potential for toxicity, with no significant adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
Propacetamol has several advantages for use in lab experiments. It is readily available, easy to administer, and has a well-established safety profile. However, propacetamol has limitations in terms of its specificity for pain relief. It also has a short half-life, which may limit its use in certain experimental designs.
Zukünftige Richtungen
Future research on propacetamol should focus on its potential use in the treatment of chronic pain conditions. Studies should also investigate the mechanism of action of the drug and explore its potential for use in combination with other analgesics. Additionally, research should investigate the use of propacetamol in pediatric patients and in patients with liver or kidney disease.
Conclusion:
Propacetamol is a non-opioid analgesic drug with a well-established safety profile and rapid onset of action. It has been extensively studied for its analgesic properties and has shown promise in the treatment of pain associated with surgery, trauma, and cancer. Future research should focus on its potential use in chronic pain conditions and its mechanism of action.
Synthesemethoden
Propacetamol can be synthesized by the reaction of 2-isopropylphenol with 2,2-diphenylacetyl chloride in the presence of a base such as sodium hydroxide. The reaction produces propacetamol as a white crystalline powder with a melting point of 165-166°C.
Wissenschaftliche Forschungsanwendungen
Propacetamol has been extensively studied for its analgesic properties. It has been shown to be effective in the treatment of pain associated with surgery, trauma, and cancer. Propacetamol has also been studied for its potential use in the treatment of neuropathic pain, migraine headaches, and menstrual pain.
Eigenschaften
IUPAC Name |
2,2-diphenyl-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17(2)20-15-9-10-16-21(20)24-23(25)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZWICNRJNHQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-[2-(propan-2-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4943758.png)
![N-(tert-butyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4943768.png)
![11-(2-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4943771.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4943791.png)
![1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4943799.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B4943819.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B4943828.png)
![N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4943833.png)
![4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4943837.png)
![4-[(3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4943845.png)
